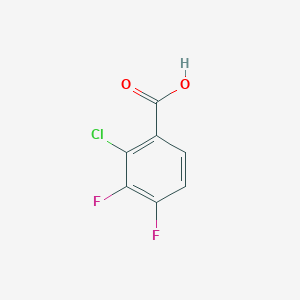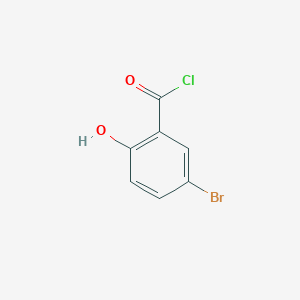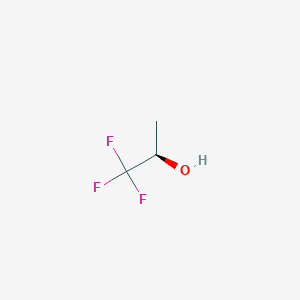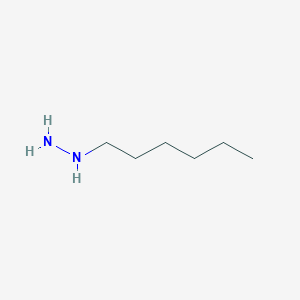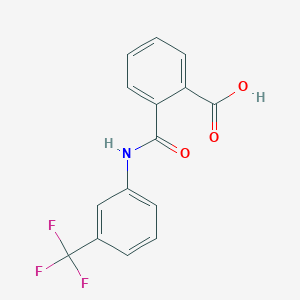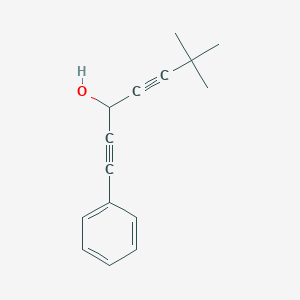
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol, also known as DPM-1001, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pentadiyne family, which is characterized by a carbon-carbon triple bond conjugated with a carbon-carbon double bond. The unique structure of DPM-1001 makes it a promising candidate for a range of research applications, including biological and chemical studies.
作用機序
The mechanism of action of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is not fully understood, but studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to modulate the activity of certain signaling pathways that are involved in inflammation and oxidative stress.
生化学的および生理学的効果
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cell proliferation, and modulate the activity of signaling pathways involved in inflammation and oxidative stress. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a range of diseases.
実験室実験の利点と制限
One of the main advantages of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, one limitation of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on the compound.
将来の方向性
There are a number of future directions for research on 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol. One area of focus could be on further elucidating the compound's mechanism of action, which could help to inform the development of targeted therapies. Additionally, future research could focus on exploring the potential applications of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune diseases. Finally, future studies could explore the potential of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol as a tool for chemical and biochemical research, due to its unique structure and properties.
合成法
The synthesis of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol can be achieved through a multi-step process involving the reaction of phenylacetylene with tert-butyl lithium, followed by the reaction of the resulting intermediate with 2,2-dimethyl-1,3-propanediol. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学的研究の応用
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been the subject of extensive scientific research due to its potential applications in a range of fields. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has potent anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
特性
CAS番号 |
162467-52-9 |
|---|---|
製品名 |
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
6,6-dimethyl-1-phenylhepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,3)12-11-14(16)10-9-13-7-5-4-6-8-13/h4-8,14,16H,1-3H3 |
InChIキー |
CSGWKPQLEYDPDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
正規SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
同義語 |
1-(1,1-diMethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



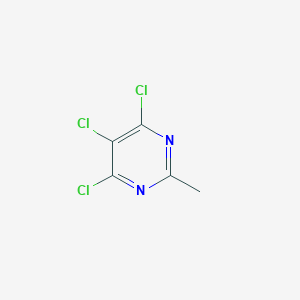
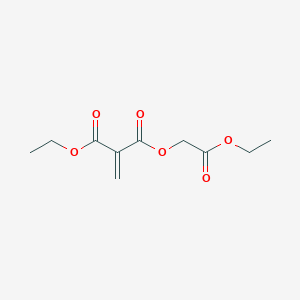
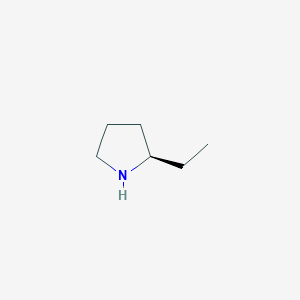
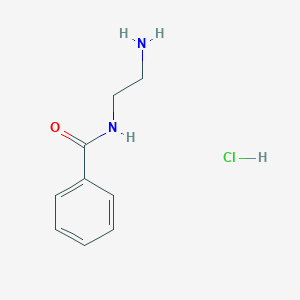
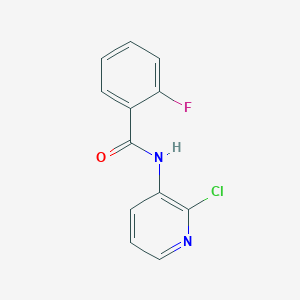
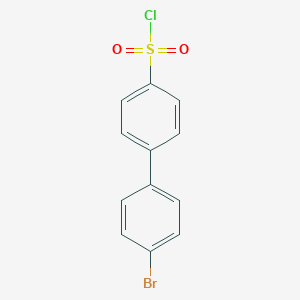
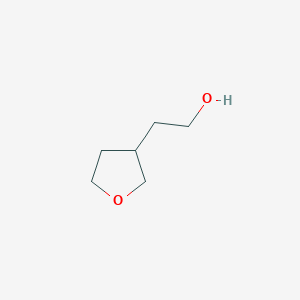
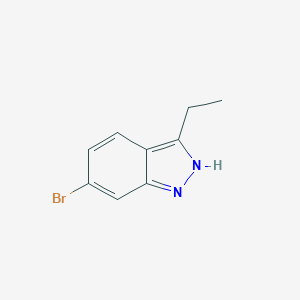
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
